molecular formula C11H11N3O2 B5819431 N'-acetyl-1H-indole-7-carbohydrazide

N'-acetyl-1H-indole-7-carbohydrazide

Cat. No.: B5819431
M. Wt: 217.22 g/mol
InChI Key: DSZQIAZTHNXLLL-UHFFFAOYSA-N
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Description

N’-acetyl-1H-indole-7-carbohydrazide is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-1H-indole-7-carbohydrazide typically involves the reaction of indole derivatives with hydrazine and acetic anhydride. One common method includes the following steps:

    Formation of Indole-7-carbohydrazide: Indole-7-carboxylic acid is reacted with hydrazine hydrate under reflux conditions to form indole-7-carbohydrazide.

    Acetylation: The resulting indole-7-carbohydrazide is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield N’-acetyl-1H-indole-7-carbohydrazide.

Industrial Production Methods

Industrial production methods for N’-acetyl-1H-indole-7-carbohydrazide are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-1H-indole-7-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of N’-acetyl-1H-indole-7-carbohydrazide.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N’-acetyl-1H-indole-7-carbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-acetyl-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-aldehyde: An intermediate in the synthesis of various indole derivatives.

Uniqueness

N’-acetyl-1H-indole-7-carbohydrazide is unique due to its specific acetyl and carbohydrazide functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-acetyl-1H-indole-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7(15)13-14-11(16)9-4-2-3-8-5-6-12-10(8)9/h2-6,12H,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZQIAZTHNXLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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